[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
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Overview
Description
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves several steps. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in antileishmanial and antimalarial activities.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. Molecular docking studies have shown that similar compounds can fit into active sites of target proteins, justifying their biological activities .
Comparison with Similar Compounds
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine can be compared with other pyrazole derivatives such as:
5-amino-1,3-dimethylpyrazole: Known for its use in the synthesis of various derivatives.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.
Properties
Molecular Formula |
C15H20FN3O |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H20FN3O/c1-11-14(15(16)19(2)18-11)10-17-8-7-12-5-4-6-13(9-12)20-3/h4-6,9,17H,7-8,10H2,1-3H3 |
InChI Key |
QYRPHKLHYPDEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCCC2=CC(=CC=C2)OC)F)C |
Origin of Product |
United States |
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